molecular formula C18H28N2O2 B8257268 Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate

Cat. No.: B8257268
M. Wt: 304.4 g/mol
InChI Key: GAGVKGFMHOQIPC-UHFFFAOYSA-N
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Description

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate is a carbamate-protected piperidine derivative featuring a benzyl group substituted at the para position with a piperidin-4-yl moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting proteins such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enabling selective functionalization of the piperidine ring or benzyl group during multi-step syntheses. Its structural simplicity allows for diverse modifications, making it a scaffold for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(4-piperidin-4-ylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20(4)13-14-5-7-15(8-6-14)16-9-11-19-12-10-16/h5-8,16,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGVKGFMHOQIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(piperidin-4-yl)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Halogenated Derivatives

  • tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ)

    • Structure : Bromine and methoxy groups at the 3,5-positions of the benzyl ring.
    • Synthesis : Prepared via methods analogous to General Procedure A, though yields are unspecified .
    • Significance : Bromine enhances electrophilicity for cross-coupling reactions, while methoxy groups improve solubility.
  • tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d)

    • Structure : Fluorine at the 2-position and a methylthiazole group at the 4-position.
    • Synthesis : 36% yield via Suzuki-Miyaura coupling (General Procedure B) .
    • Significance : The fluorine atom modulates electronic properties, and the methylthiazole moiety may enhance target binding through hydrophobic interactions.

Heterocyclic and Electron-Withdrawing Groups

  • tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) Structure: Chlorine at the 3-position and methylthiazole at the 4-position. Synthesis: 58% yield via General Procedure B .
  • tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate

    • Structure : Trifluoromethyl (CF₃) group on the benzyl ring.
    • Properties : Molecular weight 372.43; CF₃ enhances metabolic stability and lipophilicity .
    • Applications : Useful in designing kinase inhibitors due to improved pharmacokinetics.

Modifications on the Piperidine Ring

N-Substituted Piperidines

  • tert-Butyl [1-(4-methoxybenzyl)piperidin-4-yl]carbamate Structure: 4-Methoxybenzyl group on the piperidine nitrogen.
  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate

    • Synthesis : Acetylation of the piperidine nitrogen followed by Boc deprotection (HCl/MeOH) .
    • Role : The acetyl group serves as a transient protective moiety, enabling selective amine reactivity in multi-step syntheses.

Functional Group Additions

  • tert-Butyl methyl(4-((ethynyl)benzyl)carbamate (30) Structure: Ethynyl group at the benzyl para position. Synthesis: Sonogashira coupling with Pd(Ph₃)₄/CuI catalysts; m/z 340.09 (C₁₈H₂₇NO₂Si) . Utility: The alkyne enables click chemistry for bioconjugation or dendrimer synthesis.
  • tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate

    • Structure : Hydroxymethyl (-CH₂OH) substituent.
    • Applications : Enhanced polarity improves aqueous solubility, critical for in vivo studies .

Comparative Data Table

Compound Name Substituents Synthesis Yield Molecular Weight Key Features Reference
tert-Butyl methyl(4-(piperidin-4-yl)benzyl)carbamate None (parent compound) N/A ~306.4 Versatile scaffold -
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate Br, 3,5-OMe Unspecified ~398.3 Electrophilic for coupling
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate F, methylthiazole 36% ~378.4 Enhanced hydrophobicity
tert-Butyl [1-(4-methoxybenzyl)piperidin-4-yl]carbamate 4-Methoxybenzyl on N-piperidine Unspecified ~334.4 Improved solubility
tert-Butyl methyl(4-((ethynyl)benzyl)carbamate Ethynyl Unspecified 340.09 (m/z) Click chemistry compatibility
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate CF₃ on benzyl Unspecified 372.43 Metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : Halogenated derivatives (e.g., 42d, 42i) show moderate-to-high yields (36–77%), while ethynyl-functionalized analogs require transition metal catalysts .
  • Biological Relevance : Methylthiazole and CF₃ groups are associated with improved target engagement in VHL ligands and kinase inhibitors, respectively .
  • Solubility and Stability : Methoxy and hydroxymethyl groups enhance aqueous solubility, whereas CF₃ and acetyl groups improve metabolic stability .

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